molecular formula C11H12O3 B13592568 3-(3,5-Dimethoxyphenyl)prop-2-enal

3-(3,5-Dimethoxyphenyl)prop-2-enal

Cat. No.: B13592568
M. Wt: 192.21 g/mol
InChI Key: CINMFLQINIXMBH-ONEGZZNKSA-N
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Description

3-(3,5-Dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an aldehyde group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-enal typically involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate reagent to introduce the propenyl chain. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid.

    Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.

    Substitution: 3-(3,5-Dimethoxy-4-nitrophenyl)prop-2-enal (in the case of nitration).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its biological activity, including its potential as an antioxidant and its effects on cellular processes.

    Medicine: Research has explored its potential therapeutic applications, such as its role in modulating oxidative stress and its anticancer properties.

    Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)prop-2-enal involves its interaction with cellular components, leading to various biological effects. One key mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells. The compound may target specific molecular pathways involved in cell survival and death, such as the glutathione metabolism pathway. The modulation of gene expression related to oxidative stress and apoptosis is a critical aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Sinapaldehyde: (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal.

    Coniferyl aldehyde: 4-Hydroxy-3-methoxycinnamaldehyde.

    Cinnamaldehyde: 3-Phenylprop-2-enal.

Uniqueness

3-(3,5-Dimethoxyphenyl)prop-2-enal is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s stability and solubility, making it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-8H,1-2H3/b4-3+

InChI Key

CINMFLQINIXMBH-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C=O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC=O)OC

Origin of Product

United States

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